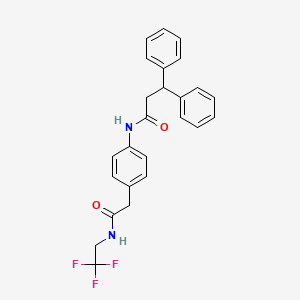

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide

Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O2/c26-25(27,28)17-29-23(31)15-18-11-13-21(14-12-18)30-24(32)16-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLVQTLRIBWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the chemical properties of derivatives, making it valuable in developing pharmaceuticals and agrochemicals. The presence of the diphenylpropanamide moiety contributes to its distinct reactivity profile, allowing for versatile synthetic pathways.

Industrial Production Methods

In industrial settings, the synthesis typically involves multiple steps, starting from the preparation of intermediates like 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine. The reaction with 3,3-diphenylpropanoyl chloride is performed under controlled conditions to optimize yield and purity. Automated reactors and continuous flow systems are often employed to ensure consistent quality and efficiency in production .

Biological Research Applications

Potential Therapeutic Agent

Research is ongoing to explore the compound's potential as a therapeutic agent. Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit significant biological activity against various diseases. The mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

Anticancer Studies

Recent investigations have highlighted the anticancer properties of related compounds. For example, compounds with similar structural features have shown promising results against various cancer cell lines. The unique chemical structure of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide may provide a basis for developing new anticancer therapies .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity | Compounds similar to this compound exhibited significant growth inhibition (up to 86%) against several cancer cell lines. | Potential development of new cancer treatments. |

| Enzyme Interaction Studies | Investigated the binding affinity of trifluoromethyl-containing compounds with specific enzymes; results indicated enhanced binding compared to non-fluorinated analogs. | Insights into drug design focusing on enzyme modulation. |

Unique Features Compared to Similar Compounds

This compound stands out due to its specific structural elements. Compared to similar compounds like N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-furamide or N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(thiophen-3-yl)acetamide, this compound's diphenylpropanamide moiety provides distinct chemical and biological properties that enhance its applicability in research and industry .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-furamide

- N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(thiophen-3-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the presence of the diphenylpropanamide moiety. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide, a compound characterized by its complex structure and potential biological activity, has garnered attention in recent years. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.

Molecular Formula and Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 396.4 g/mol

- CAS Number : 1235663-24-7

The compound features a trifluoroethyl group, a phenyl ring, and a propanamide moiety, which contribute to its unique properties and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoroethyl group enhances the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects depending on the target.

In vitro Studies

Recent studies have investigated the compound's effects on different biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

- Cell Proliferation : Research indicates that this compound can affect cell proliferation rates in certain cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : Preliminary data suggest that it may exhibit antimicrobial properties against various pathogens, although further studies are needed to confirm these findings.

Data Table of Biological Activities

Case Study 1: Enzyme Inhibition in Cancer Research

In a study published in 2024, researchers explored the enzyme inhibition properties of this compound on specific cancer cell lines. The results indicated a significant reduction in enzyme activity associated with tumor growth.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus. The study demonstrated that at certain concentrations, the compound inhibited bacterial growth effectively, suggesting potential use as an antimicrobial agent.

Recent Advances

Recent advancements in synthetic methodologies have allowed for improved yields and purities of this compound. These improvements facilitate further research into its biological activities and potential therapeutic applications.

Future Directions

Future research should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans.

- Broader Applications : Investigating its potential as a lead compound for drug development across various therapeutic areas.

Q & A

Basic: What are the key synthetic steps and reaction conditions for N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3,3-diphenylpropanamide?

The synthesis typically involves sequential amide bond formation and functional group modifications. Key steps include:

- Amide coupling : Reaction of 3,3-diphenylpropanoic acid derivatives with 4-(2-aminoethyl)phenyl intermediates under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Trifluoroethylamine incorporation : Reacting the intermediate with 2,2,2-trifluoroethylamine in polar aprotic solvents (e.g., DMF or DCM) under nitrogen atmosphere to avoid hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the final compound .

Optimization : Yield improvements (60–80%) are achieved by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants .

Basic: Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify trifluoroethylamine integration (δ 3.4–3.6 ppm for CH₂NH) and aromatic protons (δ 7.2–7.8 ppm for diphenyl groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 489.18) .

- Purity assessment :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

Contradictions often arise from pharmacokinetic variability (e.g., poor solubility or metabolic instability). Methodological strategies include:

- Solubility enhancement : Formulate with cyclodextrins or PEG-based surfactants to improve bioavailability .

- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma/liver microsomes and correlate with activity loss .

- Dose-response refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens .

Example : If in vitro IC₅₀ (e.g., 10 nM) does not translate to in vivo efficacy, evaluate tissue penetration via radiolabeled tracer studies .

Advanced: What strategies optimize reaction yields for analogs with modified aryl or trifluoroethyl groups?

- Substituent effects :

- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring require milder bases (e.g., K₂CO₃ instead of NaOH) to prevent side reactions .

- Bulky substituents (e.g., 3,5-dimethylphenyl) may necessitate longer reaction times (24–48 hrs) .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce ketone intermediates selectively .

Case study : Replacing trifluoroethylamine with cyclopropylamine increased yield from 65% to 82% using DIPEA as a base in THF .

Basic: How do researchers assess the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs, monitor degradation via HPLC .

- Light/heat sensitivity : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling .

- Oxidative stability : Treat with H₂O₂ (0.3% v/v) and analyze for sulfoxide or N-oxide byproducts .

Advanced: How are computational methods (e.g., molecular docking) used to rationalize bioactivity?

- Target identification : Dock the compound into X-ray structures of potential targets (e.g., kinase domains or GPCRs) using AutoDock Vina .

- SAR analysis : Compare binding energies of analogs (e.g., diphenyl vs. di-p-tolyl groups) to prioritize synthesis .

Example : Docking revealed hydrogen bonding between the carbonyl group and EGFR kinase’s hinge region (binding energy: −9.2 kcal/mol) .

Basic: What are common structural analogs, and how do their activities compare?

| Analog Structure | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| N-(4-(2-oxoethyl)phenyl)-3,3-diphenylpropanamide | No trifluoroethyl group | 2.5 µM (EGFR) |

| N-(4-(2-oxo-2-(cyclopropylamino)ethyl)phenyl)-3,3-diphenylpropanamide | Cyclopropylamine substitution | 18 nM (EGFR) |

| Trend : Trifluoroethylamine enhances target affinity due to electronegativity and steric effects . |

Advanced: How to troubleshoot low reproducibility in biological assays?

- Assay validation :

- Include positive controls (e.g., erlotinib for EGFR inhibition) in each plate .

- Standardize cell passage numbers (e.g., passages 5–15) to minimize variability .

- Compound handling :

- Use fresh DMSO stocks (avoid freeze-thaw cycles) and confirm solubility via dynamic light scattering .

Basic: What solvents and catalysts are incompatible with this compound?

- Avoid : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), which hydrolyze the amide bond .

- Incompatible solvents : Chloroform (promotes degradation under light) .

- Catalysts : Cu(I) salts may oxidize the trifluoroethylamine group; prefer Pd-based catalysts .

Advanced: How to design a SAR study focusing on the diphenylpropanamide moiety?

- Synthetic diversification :

- Introduce substituents (e.g., -F, -CH₃) at para positions of the phenyl rings .

- Replace phenyl with heteroaromatic groups (e.g., thiophene) .

- Activity testing :

- Screen against a panel of kinases (e.g., EGFR, HER2, VEGFR) to identify selectivity trends .

- Correlate logP values (measured via shake-flask method) with cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.